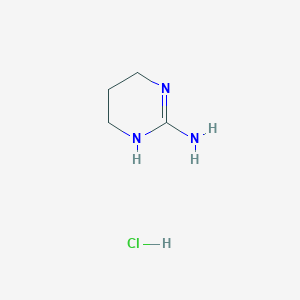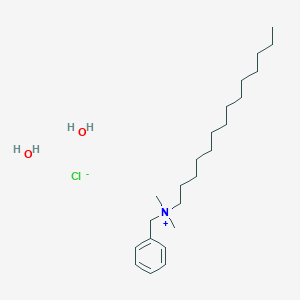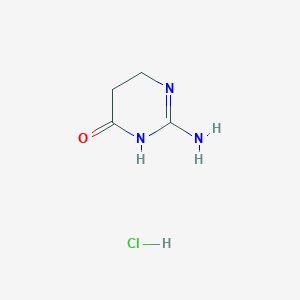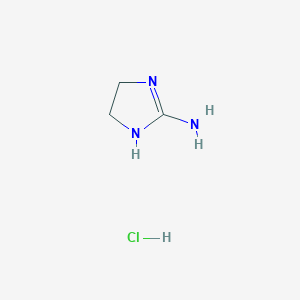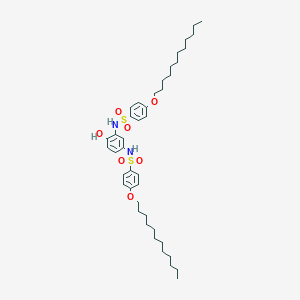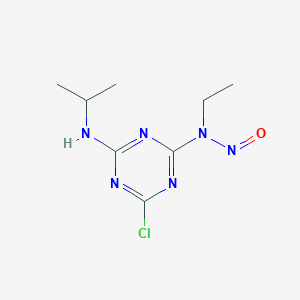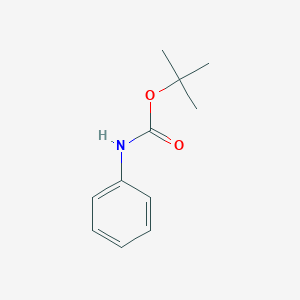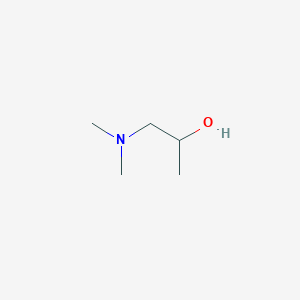![molecular formula C10H11N3O B141020 (10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one CAS No. 132875-37-7](/img/structure/B141020.png)
(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one, commonly known as DATD, is a cyclic peptide that has gained significant attention in the field of medicinal chemistry. DATD has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of DATD is not fully understood. However, it is believed to act by disrupting bacterial cell membranes, leading to cell death. DATD has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Effets Biochimiques Et Physiologiques
DATD has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth, induce apoptosis in cancer cells, and modulate immune responses. DATD has also been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DATD is its potent biological activity, which makes it a promising candidate for the development of new drugs. However, DATD is also associated with certain limitations. For example, its complex structure makes it difficult to synthesize, and its mode of action is not fully understood.
Orientations Futures
There are several future directions for research on DATD. One area of interest is the development of new synthetic methods for producing DATD and related compounds. Another area of focus is the elucidation of the mechanism of action of DATD, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to explore the potential therapeutic applications of DATD, including its use in the treatment of bacterial infections and cancer.
Méthodes De Synthèse
The synthesis of DATD involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The resulting peptide is then cleaved from the solid support and purified to obtain the final product.
Applications De Recherche Scientifique
DATD has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. DATD has also been shown to possess antitumor activity, with promising results in preclinical studies.
Propriétés
Numéro CAS |
132875-37-7 |
|---|---|
Nom du produit |
(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
(10R)-10-amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C10H11N3O/c11-7-4-6-2-1-3-8-9(6)13(5-7)10(14)12-8/h1-3,7H,4-5,11H2,(H,12,14)/t7-/m1/s1 |
Clé InChI |
WZANXVXLOKIMAM-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@H](CN2C3=C1C=CC=C3NC2=O)N |
SMILES |
C1C(CN2C3=C1C=CC=C3NC2=O)N |
SMILES canonique |
C1C(CN2C3=C1C=CC=C3NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
